5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide
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Overview
Description
5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are critical factors in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes .
Scientific Research Applications
5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Mechanism of Action
The mechanism of action of 5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 2-Substituted thiophenes
- 2,3,4-Trisubstituted thiophenes
- Aminothiophene derivatives
Uniqueness
5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide is unique due to its specific substitution pattern and the presence of both thiophene and furan rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S3/c1-2-11-5-8-16(23-11)24(19,20)17-10-12(18)13-6-7-14(21-13)15-4-3-9-22-15/h3-9,12,17-18H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETSPNHUTGQVTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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